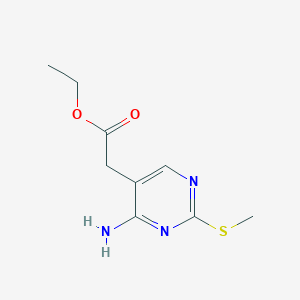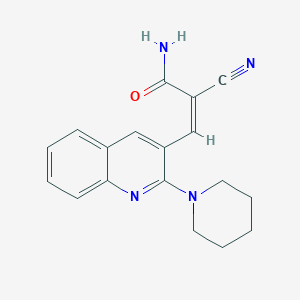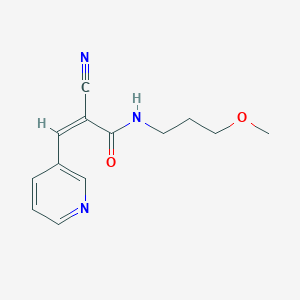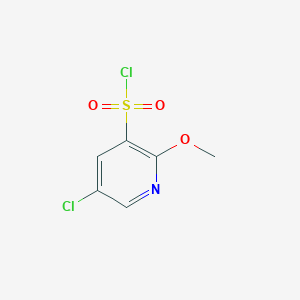
Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H13N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of the methylthio group.
Oxidation: Conversion of the methylthio group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfonyl derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Thiopyrimidine: Exhibits diverse biological activities including antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAQEPFLXRSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2882439.png)
![5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2882440.png)


![1-Methanesulfonyl-3-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2882443.png)
![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)


![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![5-butyl-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)
